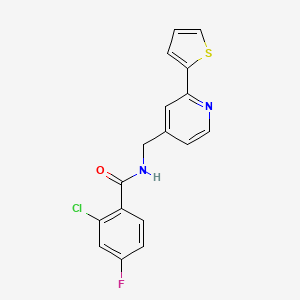

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, a pyridine ring, and a thiophene ring, all of which are common structures in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Thiophene-Based Compounds in Heterocyclic Synthesis

- Thiophenylhydrazonoacetates have been synthesized and shown to react with various nitrogen nucleophiles, yielding a variety of heterocyclic compounds such as pyrazole, isoxazole, and pyrazolopyrimidine derivatives. This demonstrates the utility of thiophene derivatives in synthesizing complex heterocyclic structures, which could have applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Aromatic Polyimides with High Refractive Index

- Aromatic polyimides derived from thiophenyl-substituted benzidines have been shown to have high refractive indices and small birefringences, along with good thermomechanical stabilities. Such materials could be crucial for optical applications, including lenses, displays, and photonic devices (Tapaswi et al., 2015).

Antipathogenic Activity of Thiourea Derivatives

- Thiourea derivatives have been synthesized and tested for their interaction with bacterial cells. The presence of halogen atoms on the thiourea moiety significantly impacted the anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for development as novel antimicrobial agents (Limban et al., 2011).

Blue Fluorescence from BF2 Complexes

- BF2 complexes of N,O-benzamide ligands have been explored for their luminescence properties. These complexes, particularly those with pyrazine moieties, emitted blue fluorescence, indicating their potential use in biological and organic material applications, such as sensors and optical materials (Yamaji et al., 2017).

Aggregation in Benzamide Hydrates

- Benzamide hydrated derivatives have demonstrated the formation of 1D chains comprising water molecules, indicating the significance of water molecules in crystal structure formation. Such insights could inform the design of crystalline materials with specific properties, including pharmaceuticals and polymers (Mocilac et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKPWTQOZLXSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

![3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2876644.png)

![5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2876649.png)

![4-tert-butyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2876654.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)

![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)